

Technical Guide to 1-Iodo-2-methylbutane: Properties and Reactivity

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Compound of Interest

Compound Name: **1-Iodo-2-methylbutane**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-iodo-2-methylbutane**, a chiral alkyl halide of interest in organic synthesis. The document details its key characteristics, expected chemical reactivity, and a representative experimental protocol for its use in nucleophilic substitution reactions.

Core Physical and Chemical Properties

The quantitative data for **1-iodo-2-methylbutane** and its (S)-(+)-enantiomer are summarized in the table below. These properties are crucial for designing reaction conditions and purification procedures.

Property	Value	Notes
Molecular Formula	C ₅ H ₁₁ I	
Molecular Weight	198.05 g/mol	[1] [2] [3]
CAS Number	616-14-8 (racemic)	[3]
29394-58-9 ((S)-enantiomer)	[3]	
Appearance	Colorless to brown clear liquid	[1]
Boiling Point	148 °C	
Density	1.51 - 1.53 g/cm ³ at 20°C	
1.525 g/mL at 25°C ((S)-enantiomer)		
Refractive Index (n ₂₀ /D)	1.49 - 1.498	
1.497 ((S)-enantiomer)		
Flash Point	42 °C (107.6 °F)	
Solubility	Insoluble in water	Limited solubility in water is expected for alkyl halides.
Optical Activity ([α] ₂₀ /D)	+5.7° (neat)	For the (S)-(+)-enantiomer.
Purity	>95.0% (GC)	As typically supplied.
Storage	Store in a cool, dark place under an inert atmosphere.	Often stabilized with a copper chip.

Chemical Reactivity and Synthetic Applications

As a primary alkyl iodide, **1-iodo-2-methylbutane** is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, facilitating the attack of a wide range of nucleophiles at the electrophilic α-carbon.

Key reactions involving **1-iodo-2-methylbutane** include:

- Formation of Alcohols: Reaction with hydroxide ions (e.g., from NaOH or KOH) yields 2-methyl-1-butanol.^[4] This reaction proceeds with an inversion of stereochemistry at the chiral center if an enantiomerically pure starting material is used.
- Williamson Ether Synthesis: Treatment with an alkoxide (e.g., sodium ethoxide) produces the corresponding ether. This is a classic and versatile method for ether formation.
- Formation of Nitriles: Reaction with cyanide salts (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO results in the formation of 3-methylpentanenitrile.^{[2][5][6]} This extends the carbon chain by one and provides a versatile nitrile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
- Formation of Azides: Substitution with sodium azide (NaN₃) yields 1-azido-2-methylbutane.^[7] Alkyl azides are useful intermediates, for instance, in the synthesis of amines via reduction or in click chemistry.
- Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) is expected to form the corresponding Grignard reagent, (2-methylbutyl)magnesium iodide. This organometallic reagent is a powerful carbon nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

The S_N2 reactivity of **1-iodo-2-methylbutane** is influenced by steric hindrance around the reaction center. While it is a primary alkyl halide, the methyl group at the adjacent carbon (C2) can slightly retard the rate of reaction compared to unbranched primary alkyl halides.

Experimental Protocols

While specific experimental procedures for **1-iodo-2-methylbutane** are not widely published in introductory laboratory manuals, its reactivity is analogous to other primary alkyl iodides. The following is a representative protocol for an S_N2 reaction with a nucleophile, adapted from general procedures for similar substrates.

Representative Experimental Protocol: Synthesis of 3-Methylpentanenitrile via S_N2 Reaction

This procedure describes the synthesis of 3-methylpentanenitrile from **1-iodo-2-methylbutane** and sodium cyanide.

Materials:

- **1-Iodo-2-methylbutane**
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer
- Separatory funnel
- Apparatus for simple distillation

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.
- Addition of Alkyl Halide: While stirring the suspension, add **1-iodo-2-methylbutane** (1.0 equivalent) to the flask.
- Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x

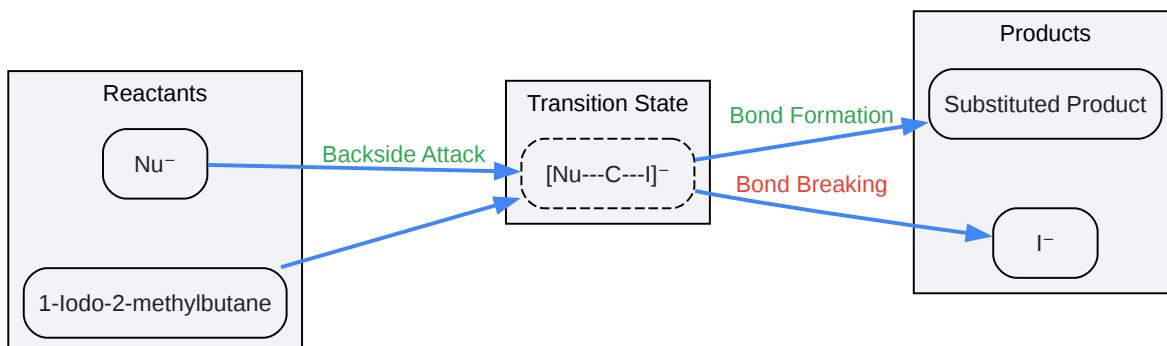
volume of the aqueous layer).

- **Washing:** Combine the organic extracts and wash with brine to remove residual DMSO.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.
- **Purification:** The crude 3-methylpentanenitrile can be purified by vacuum distillation.

Safety Note: This reaction involves highly toxic sodium cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. The aqueous waste should be treated with bleach to quench any residual cyanide before disposal.

Visualizations

The following diagram illustrates the S_N2 reaction pathway for the substitution of the iodide in **1-iodo-2-methylbutane** by a generic nucleophile (Nu^-).



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Caption: S_N2 reaction mechanism of **1-iodo-2-methylbutane**.

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